N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together
Mechanism of Action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
Serotonin is a key neurotransmitter that influences numerous physiological functions and has been implicated in various psychiatric disorders .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the 5-HT1A receptors. By binding to these receptors, the compound could potentially influence serotonin signaling and thereby exert effects on various physiological functions and psychiatric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of benzothiophene with a suitable alkyl halide, followed by amide formation through the reaction with a propanamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiophene derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[b]thiophen-3-yl)propan-2-one
- N-[1-(1-Benzothiophen-3-yl)-2-propanyl]-3-(2-fluorophenyl)propanamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide is unique due to its specific structural features and the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-3-14(16)15-10(2)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJJWKQXGFNOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)CC1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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